3-Acetoxynortricyclene
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Overview
Description
3-Acetoxynortricyclene is an organic compound that belongs to the class of tricyclic compounds It is characterized by its unique structure, which includes three interconnected cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxynortricyclene typically involves the reduction of 3-acetoxynorborn-5-en-2-ylmercury chloride or 5-acetoxy-3-nortricyclylmercury chloride using sodium borohydride in tetrahydrofuran. This reaction yields a mixture of acetates, including 2-exo-acetoxynorborn-5-ene, 7-anti-acetoxynorborn-2-ene, and this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of metal catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxynortricyclene undergoes various chemical reactions, including hydrogenolysis, reduction, and rearrangement reactions. For instance, hydrogenolysis of this compound over metal catalysts results in the formation of acetoxynorbornanes, with 7-acetoxynorbornane being the predominant product .
Common Reagents and Conditions:
Hydrogenolysis: Metal catalysts such as palladium or platinum are commonly used.
Reduction: Sodium borohydride in tetrahydrofuran is a typical reagent.
Rearrangement: Tributyltin hydride or triphenyltin hydride in methanol can induce rearrangement reactions.
Major Products: The major products formed from these reactions include various acetoxynorbornanes and acetoxynorbornene derivatives .
Scientific Research Applications
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-Acetoxynortricyclene in chemical reactions involves the interaction of its tricyclic structure with various reagents. For example, during hydrogenolysis, the compound undergoes cleavage of carbon-carbon bonds, leading to the formation of different acetoxynorbornane isomers . The stereochemistry of these reactions is influenced by the specific catalysts and conditions used.
Comparison with Similar Compounds
- 3-Acetoxynorborn-5-en-2-ylmercury chloride
- 5-Acetoxy-3-nortricyclylmercury chloride
- 7-Acetoxy-2-bromonorborn-5-ene
Comparison: 3-Acetoxynortricyclene is unique due to its tricyclic structure, which distinguishes it from other similar compounds that may have different ring configurations or substituents. Its reactivity and the types of products formed during chemical reactions also set it apart from other acetoxy-substituted norbornanes and norbornenes .
Properties
CAS No. |
6555-48-2 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-tricyclo[2.2.1.02,6]heptanyl acetate |
InChI |
InChI=1S/C9H12O2/c1-4(10)11-9-5-2-6-7(3-5)8(6)9/h5-9H,2-3H2,1H3 |
InChI Key |
MIEOKFNJNHVJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2CC3C1C3C2 |
Origin of Product |
United States |
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